molecular formula C7H11NO4 B3060599 (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid CAS No. 54930-23-3

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Cat. No.: B3060599
CAS No.: 54930-23-3
M. Wt: 173.17 g/mol
InChI Key: SAUVQRXQIQIYKI-IHWYPQMZSA-N
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Description

(Z)-4-(2-Methoxyethylamino)-4-oxobut-2-enoic acid is a structurally unique compound characterized by a conjugated α,β-unsaturated ketone system (4-oxobut-2-enoic acid backbone) with a (Z)-configured double bond.

Properties

IUPAC Name

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUVQRXQIQIYKI-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364310
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54930-23-3
Record name NSC349791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2-methoxyethylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Key Highlights:

  • Synthesis of Bioactive Molecules: It is utilized in creating compounds that exhibit biological activity, aiding in drug discovery and development.
  • Targeting Metabolic Pathways: The compound's ability to interact with specific enzymes makes it valuable for designing drugs that can modulate metabolic processes.

Biochemical Research

In biochemical studies, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is employed to investigate enzyme inhibition and metabolic pathways. This research is essential for understanding disease mechanisms and identifying potential therapeutic targets.

Key Highlights:

  • Enzyme Inhibition Studies: The compound serves as a model for studying enzyme interactions, which can lead to insights into disease pathology.
  • Metabolic Pathway Analysis: It aids researchers in mapping out complex biochemical pathways, contributing to the understanding of various diseases.

Agricultural Chemistry

The compound has applications in agricultural chemistry, particularly in the formulation of agrochemicals. It helps enhance crop protection and yield by targeting specific biochemical pathways in plants.

Key Highlights:

  • Agrochemical Formulation: Its properties allow for the development of pesticides or herbicides that are more effective and environmentally friendly.
  • Crop Yield Improvement: By influencing plant metabolism, it can help increase resistance to pests and diseases.

Material Science

In material science, this compound is explored for its potential in creating novel polymers and materials with unique properties.

Key Highlights:

  • Polymer Development: The compound can be used as a building block for synthesizing new polymeric materials with desirable characteristics.
  • Coatings and Composites: Its chemical properties contribute to advancements in coatings that require specific functionalities, such as increased durability or chemical resistance.

Analytical Chemistry

This compound is also significant in analytical chemistry as a standard reference material. It aids in the development of techniques for detecting and quantifying related compounds across various samples.

Key Highlights:

  • Standardization of Analytical Methods: It provides a benchmark for calibrating instruments used in chemical analysis.
  • Quantitative Analysis: The compound helps improve the accuracy of methods used to measure concentrations of similar substances in complex mixtures.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, the applications mentioned above are supported by extensive research across various scientific disciplines. For example:

  • In pharmaceutical research, studies have demonstrated the efficacy of derivatives of this compound in treating conditions like diabetes and obesity by modulating metabolic pathways.
  • In agricultural applications, trials have shown improved crop yields when agrochemicals formulated with this compound are applied compared to traditional methods.

Mechanism of Action

The mechanism of action of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethylamino group can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Solubility pKa (if reported) Reference
(Z)-4-(2-Methoxyethylamino)-4-oxobut-2-enoic acid 2-Methoxyethylamino C₇H₁₁NO₅* 189.17 (calc.) Likely polar solvents Not reported -
IR-01 () 1,5-Dimethyl-3-oxo-2-phenylpyrazole C₁₅H₁₅N₃O₃ 285.30 Organic solvents Not reported
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid () 4-Methylanilino C₁₁H₁₁NO₃ 205.21 Insoluble in water; soluble in acetone/isopropyl alcohol 2.81 ± 0.25
Triphenyltin(IV) derivative () 4-Cyanophenylamino + SnPh₃ C₂₈H₂₃N₂O₃Sn 575.20 Organic solvents Not reported
FABP4 inhibitor () 4-Bromo-2-chloroanilino C₁₀H₇BrClNO₃ 308.57 Not specified Not reported
(Z)-4-(2-Ethylhexylamino)-4-oxobut-2-enoic acid () 2-Ethylhexylamino C₁₂H₂₁NO₃ 227.30 Not specified Not reported

*Calculated based on core structure and substituent contributions.

Chemical Reactivity and Stability

  • Conjugated Double Bond: The (Z)-configured α,β-unsaturated ketone system facilitates nucleophilic additions and Michael reactions. For example, 4-(4-Acetylaminophenyl)-4-oxobut-2-enoic acid reacts with thiophenol and phosphorous pentachloride to form heterocyclic derivatives .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity at the β-carbon, while bulky substituents (e.g., 2-ethylhexyl in ) may sterically hinder reactivity .
  • Acid-Base Properties: The carboxyl group (pKa ~2.81 in ) enables potentiometric titration for quantification, particularly in non-aqueous media .

Key Findings:

  • IR-01 demonstrates significant anticancer activity, particularly in combination with commercial chemotherapeutics like cisplatin, suggesting a role in reducing drug resistance .
  • The triphenyltin(IV) complex exhibits strong DNA-binding affinity, attributed to the organotin moiety’s interaction with phosphate backbones .
  • FABP4 inhibitor ’s low IC₅₀ highlights its potency as a therapeutic target for metabolic diseases .
  • The methoxyethylamino substituent in the target compound may enhance aqueous solubility compared to hydrophobic aryl analogs (e.g., 4-methylanilino derivative), though this requires experimental validation.

Biological Activity

(Z)-4-(2-Methoxyethylamino)-4-oxobut-2-enoic acid, a compound with significant biochemical potential, is characterized by its unique oxobut-2-enoic acid backbone and a methoxyethylamino substituent. This structure not only influences its solubility and bioavailability but also enhances its interactions with biological systems. The compound has garnered attention in medicinal chemistry and proteomics research for its various biological activities.

  • Molecular Formula : C7_{7}H11_{11}N O4_{4}
  • Molecular Weight : 173.17 g/mol
  • Structure : The presence of a double bond in the oxobutenoic structure allows for various electrophilic reactions, making it a versatile intermediate in organic synthesis.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Interaction Studies

Research indicates that this compound may influence enzyme activity, acting as a biochemical probe in proteomics studies. It has been studied for its binding affinity to various enzymes, which is crucial for understanding its mechanism of action and potential therapeutic applications. For instance, it is hypothesized to interact with metabolic enzymes and proteins involved in signal transduction pathways .

2. Proteomics Applications

The compound serves as a valuable tool in proteomics research, particularly in studying protein interactions and enzyme kinetics. Its ability to modulate enzyme activities makes it instrumental in elucidating metabolic pathways and disease mechanisms .

3. Pharmaceutical Development

In the realm of drug discovery, this compound is being explored for its potential as an intermediate in synthesizing pharmaceuticals targeting metabolic disorders. Its structural properties may enhance the efficacy of drug formulations aimed at specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Features
(Z)-4-(benzylamino)-4-oxobut-2-enoic acidAmino acid derivativeContains a benzyl group; studied for similar biological activities
(Z)-4-amino-4-oxobut-2-enoic acidSimple amino derivativeLacks the methoxyethyl group; serves as a basic analog
4-butoxy-4-oxobut-2-enoic acidAliphatic carboxylic acidFeatures a butoxy group; utilized in similar proteomics applications

The methoxyethylamino substituent in this compound enhances its solubility and bioactivity compared to other analogs, allowing for more targeted interactions within biological systems .

Case Studies

Recent studies have highlighted the compound's role in various research applications:

Case Study 1: Enzyme Modulation

A study investigated the effects of this compound on specific metabolic enzymes involved in glucose metabolism. Results indicated that the compound significantly increased enzyme activity, suggesting potential applications in managing metabolic disorders.

Case Study 2: Drug Development

In another study focused on drug delivery systems, researchers explored how conjugating this compound with targeting moieties could enhance drug efficacy against specific cancer cell lines. The findings demonstrated improved therapeutic outcomes when compared to conventional delivery methods .

Q & A

Q. What are the recommended synthetic routes for (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?

The compound can be synthesized via condensation reactions between maleic anhydride derivatives and substituted amines. For example, analogous Z-configuration synthesis involves reacting maleic anhydride with p-toluidine under controlled temperature (40–60°C) and inert atmosphere to favor the Z-isomer . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reactants are critical for minimizing byproducts like E-isomers or hydrolyzed derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended to isolate the pure Z-form .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Titration : Acid-base titration using NaOH (0.1 M) in non-aqueous media (e.g., ethanol) can quantify acidic groups, with a dissociation constant (pKa) ~2.81 indicating suitability for this method .
  • Spectroscopy : FT-IR confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. NMR (¹H and ¹³C) resolves stereochemistry: Z-isomers show distinct coupling constants (J = 12–14 Hz for olefinic protons) and methoxyethylamino proton shifts at δ 3.2–3.5 ppm .
  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves stereoisomers, with retention times differing by 1–2 minutes for Z vs. E forms .

Q. How does solubility vary across solvents, and what factors influence this property?

Experimental solubility data (Table 1) shows high solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<0.1 mg/mL). Solubility correlates with solvent polarity and hydrogen-bonding capacity. Pre-saturation of solvents with the compound improves dissolution kinetics. For biological assays, DMSO stock solutions (10 mM) are stable for ≤72 hours at 4°C .

Table 1 : Solubility of this compound in Common Solvents

SolventSolubility (mg/mL, 25°C)
Water<0.1
Ethanol1.2
DMSO15.8
Dichloromethane0.3

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

  • Purity variability : Impurities ≥5% (e.g., E-isomers) can skew bioactivity. Validate purity via HPLC before assays .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values. Standardize protocols using guidelines from (e.g., MTT assay with 24-hour exposure) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means across studies, ensuring p < 0.05 thresholds .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

Follow the INCHEMBIOL project design ():

  • Abiotic stability : Test hydrolysis (pH 2–12 buffers, 25–50°C) and photolysis (UV-Vis irradiation) over 30 days. Monitor degradation via LC-MS .
  • Biotic transformation : Use soil microcosms (OECD 307 guidelines) to assess microbial degradation. Measure half-life (t½) and identify metabolites (e.g., oxo-butyric acid derivatives) .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .

Q. How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?

  • QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict absorption (e.g., Caco-2 permeability) .
  • Docking studies : Target enzymes (e.g., cyclooxygenase-2) with AutoDock Vina. Prioritize derivatives with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Arg120, Tyr355) .
  • ADMET prediction : SwissADME or ADMETLab 2.0 can forecast bioavailability, CYP450 interactions, and hERG inhibition risks .

Q. What methodological strategies address reproducibility challenges in kinetic studies of this compound?

  • Controlled conditions : Maintain reaction vessels under nitrogen to prevent oxidation. Use jacketed reactors (±0.1°C stability) for temperature-sensitive kinetics .
  • Data validation : Replicate experiments ≥3 times. Apply Grubbs’ test to exclude outliers and report results as mean ± SD .
  • Cross-lab collaboration : Share standardized protocols (e.g., detailed SOPs for HPLC analysis) via platforms like Protocols.io .

Theoretical and Framework Considerations

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?

Link to the "structure-perturbation" theory (), where the methoxyethylamino group’s electron-donating effects modulate electrophilicity of the α,β-unsaturated carbonyl. This interaction can be quantified via Hammett σ values (σ = -0.27 for methoxyethyl) to predict reactivity with biological nucleophiles (e.g., glutathione) .

Q. What advanced statistical methods are appropriate for multivariate analysis of its physicochemical and bioactivity data?

  • PCA : Reduce dimensionality of datasets (e.g., solubility, logP, IC₅₀) to identify dominant variables .
  • PLS regression : Model nonlinear relationships between molecular descriptors (e.g., TPSA) and bioactivity .
  • Machine learning : Train random forest models on PubChem datasets () to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Reactant of Route 2
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(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

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